molecular formula C21H21NO4 B4019953 ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE

ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE

Cat. No.: B4019953
M. Wt: 351.4 g/mol
InChI Key: YRHPGIUGBKRVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a benzoate ester linked to a pyrrolidine ring substituted with a 4-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE typically involves a multi-step process. One common method includes the esterification of 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product depends on the nucleophile used; for example, using sodium ethoxide yields the ethyl ester.

Scientific Research Applications

ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-METHYLBENZOATE: Similar ester structure but lacks the pyrrolidine ring.

    ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}ACETATE: Similar structure but with an acetate group instead of a benzoate group.

Uniqueness

ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE is unique due to its combination of a benzoate ester and a pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[3-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-26-21(25)16-8-10-18(11-9-16)22-19(23)13-17(20(22)24)12-15-6-4-14(2)5-7-15/h4-11,17H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHPGIUGBKRVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE
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ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE
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ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE
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ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE
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ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE
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ETHYL 4-{3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE

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